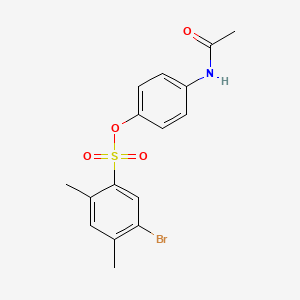

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a chemical compound with a molecular formula C16H17BrNO4S. It is commonly known as Bromophenacyl bromide (BPB) and is widely used in scientific research for its unique properties. BPB is a reactive and electrophilic compound that can react with nucleophiles such as amino acids, peptides, and proteins. This property makes it an excellent tool for labeling, cross-linking, and modifying biological molecules.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- The synthesis of sulfonated derivatives of 4-amino-1,3-dimethylbenzene and 2-amino-1,3-dimethylbenzene, which are closely related to 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, involves direct sulfonation and reduction processes. These syntheses contribute to the development of various sulfonic acids and their derivatives (Courtin, Tobel, & Doswald, 1978).

Chemical Reactions and Transformations

- In a study exploring bromo- and dimethyl-derivatives, compounds like 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines were synthesized. These compounds were then converted into sulfones, demonstrating the versatility and reactive nature of such compounds (Sharma, Gupta, Gautam, & Gupta, 2003).

Applications in Organic Synthesis

- The compound 3-bromo-2-(tert-butylsulfonyl)-1-propene, which shares structural similarities with 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, is used as a multi-coupling reagent in organic synthesis, leading to the creation of highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).

Membrane Modification

- Research involving amino-reactive reagents, which include compounds structurally similar to 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, has shown effects on ion permeability in human red blood cells. This illustrates the potential of such compounds in studying and modifying biological membranes (Knauf & Rothstein, 1971).

Medicinal Chemistry

- Sulfonamide-derived compounds, including those structurally related to 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, have been studied for their biological activity. These studies include the synthesis of new ligands and their metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activities (Chohan & Shad, 2011).

Catalysis and Material Science

- In material science, sulfonated microporous organic-inorganic hybrids, which could potentially incorporate derivatives like 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, have been developed as strong Bronsted acids. These materials show promise in applications such as catalysis and ion exchange due to their high surface area and microporosity (Wang, Heising, & Clearfield, 2003).

Eigenschaften

IUPAC Name |

(4-acetamidophenyl) 5-bromo-2,4-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c1-10-8-11(2)16(9-15(10)17)23(20,21)22-14-6-4-13(5-7-14)18-12(3)19/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGRBPAGGHZKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)

![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)

![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)